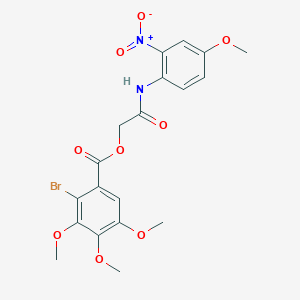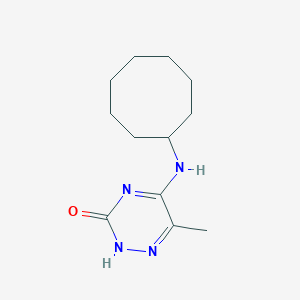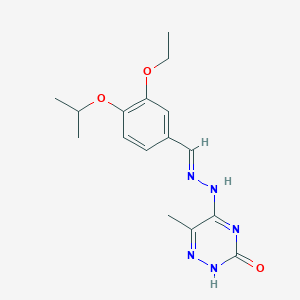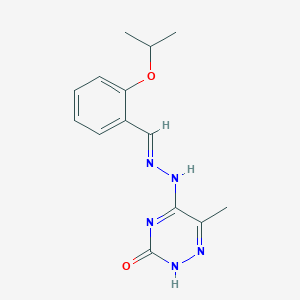![molecular formula C13H11Cl2NO3 B254384 4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B254384.png)
4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a synthetic compound that has gained attention in scientific research due to its potential use as a pharmaceutical agent. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways. It also inhibits the activity of certain receptors, such as the adenosine receptor, which is involved in various physiological processes.
Biochemical and Physiological Effects:
4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It also has anti-inflammatory properties and has been shown to reduce inflammation in various animal models. In addition, it has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in lab experiments is its ability to inhibit specific enzymes and receptors, which allows for the study of specific signaling pathways and physiological processes. However, one of the limitations is that it may have off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are numerous future directions for the study of 4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. One direction is the further optimization of the synthesis method to improve yield and purity. Another direction is the study of its potential use as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic uses in the treatment of various diseases.
Synthesemethoden
The synthesis of 4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one involves the reaction of 4,7-dichloroindole-2-carboxylic acid with propargyl alcohol in the presence of a base. The resulting product is then reacted with 1,2-dioxolane-3-one to form the final compound. This method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been studied for its potential use as a pharmaceutical agent due to its ability to inhibit certain enzymes and receptors. It has shown promising results in the treatment of various diseases, including cancer and neurological disorders. In addition, it has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Eigenschaften
Produktname |
4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one |
|---|---|
Molekularformel |
C13H11Cl2NO3 |
Molekulargewicht |
300.13 g/mol |
IUPAC-Name |
4//',7//'-dichloro-1//'-prop-2-enylspiro[1,3-dioxolane-2,3//'-indole]-2//'-one |
InChI |
InChI=1S/C13H11Cl2NO3/c1-2-5-16-11-9(15)4-3-8(14)10(11)13(12(16)17)18-6-7-19-13/h2-4H,1,5-7H2 |
InChI-Schlüssel |
SXKQOCSZYAPLTQ-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=C(C=CC(=C2C3(C1=O)OCCO3)Cl)Cl |
Kanonische SMILES |
C=CCN1C2=C(C=CC(=C2C3(C1=O)OCCO3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid](/img/structure/B254303.png)
![4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254306.png)

![3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B254312.png)

![6-methyl-5-[(2E)-2-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254318.png)


![6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254326.png)


![Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B254329.png)
![Ethyl ({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methylphenyl]sulfonyl}amino)acetate](/img/structure/B254330.png)
